1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are fine-tuned to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.
Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.
Cyclobutane-1-carboxylic acid: Lacks both the trifluoromethyl and hydroxyethyl groups, resulting in significantly different properties.
Uniqueness: 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid is unique due to the combination of a cyclobutane ring with both trifluoromethyl and hydroxyethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)4(11)6(5(12)13)2-1-3-6/h4,11H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDEHJDKSAYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(F)(F)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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